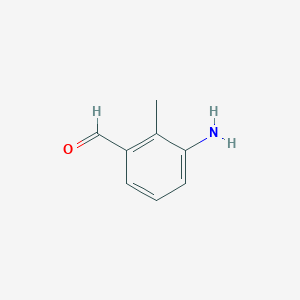
3-Amino-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-2-メチルベンズアルデヒドは、分子式C8H9NOの有機化合物です。これはベンズアルデヒドの誘導体であり、ベンゼン環の3位にアミノ基、2位にメチル基が存在することを特徴としています。
準備方法
合成経路と反応条件: 3-アミノ-2-メチルベンズアルデヒドの合成は、いくつかの方法で達成できます。一般的な方法の1つは、2-メチルベンズアルデヒドのニトロ化、続いてニトロ基のアミノ基への還元です。ニトロ化は通常、濃硝酸と硫酸の混合物を使用して行われ、還元はパラジウム触媒の存在下で水素ガスを使用して行うことができます。
工業生産方法: 工業的な環境では、3-アミノ-2-メチルベンズアルデヒドの生産には、より効率的でスケーラブルな方法が含まれる場合があります。そのような方法の1つは、3-ニトロ-2-メチルベンズアルデヒドの触媒的接触水素化です。 このプロセスには、適切な触媒(例:炭素上のパラジウム)を使用し、制御された温度と圧力の条件下で行うことで、目的の生成物を高収率で得ることができます .
化学反応の分析
反応の種類: 3-アミノ-2-メチルベンズアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して第一級アルコールに還元できます。
置換: アミノ基は、ジアゾ化に続いてフェノールやアミンとのカップリングを行い、アゾ化合物を形成するなどの求電子置換反応に関与できます。
一般的な試薬と条件:
酸化: アルカリ性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: ジアゾ化のための亜硝酸ナトリウムと塩酸、続いてフェノールやアミンとのカップリング。
主要な生成物:
酸化: 3-アミノ-2-メチル安息香酸。
還元: 3-アミノ-2-メチルベンジルアルコール。
科学研究への応用
3-アミノ-2-メチルベンズアルデヒドは、科学研究において幅広い応用範囲を持っています。
化学: これは、染料、顔料、医薬品など、さまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、生物学的イメージングのための蛍光プローブやセンサーの開発に使用できます。
医学: これは、潜在的な治療用途を持つ生物活性分子の合成における前駆体として役立ちます。
科学的研究の応用
3-Amino-2-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
3-アミノ-2-メチルベンズアルデヒドの作用機序は、主にその官能基に依存します。アルデヒド基は、第一級アミンとシッフ塩基を形成でき、これは有機合成における重要な中間体です。アミノ基は、水素結合やその他の相互作用に関与でき、化合物の反応性と結合特性に影響を与えます。 これらの相互作用は、酵素阻害や受容体結合などの分子標的と経路に影響を与える可能性があります .
類似化合物:
2-アミノ-3-メチルベンズアルデヒド: アミノ基とメチル基が入れ替わった類似の構造。
3-アミノ-4-メチルベンズアルデヒド: メチル基が4位にある類似の構造。
3-アミノ-2-ヒドロキシベンズアルデヒド: メチル基の代わりにヒドロキシル基を持つ類似の構造。
独自性: 3-アミノ-2-メチルベンズアルデヒドは、官能基の特定の位置により、独自の反応性と特性が与えられているため、独特です。 これは、複雑な有機分子の合成における貴重な中間体であり、さまざまな用途における汎用性の高い化合物です .
類似化合物との比較
2-Amino-3-methylbenzaldehyde: Similar structure but with the amino and methyl groups swapped.
3-Amino-4-methylbenzaldehyde: Similar structure with the methyl group at the fourth position.
3-Amino-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a methyl group.
Uniqueness: 3-Amino-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various applications .
特性
IUPAC Name |
3-amino-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHRLVCKOUCKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)
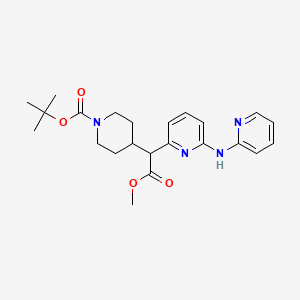
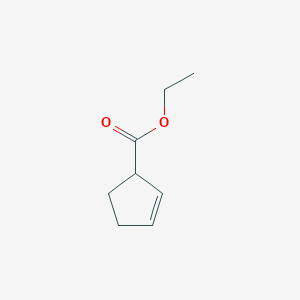
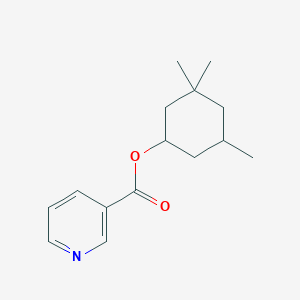
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)
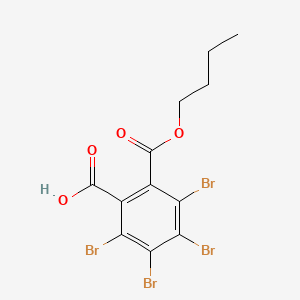

![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)

